molecular formula C18H20FN3O4 B1675101 Levofloxacin CAS No. 100986-85-4

Levofloxacin

Cat. No. B1675101
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin is a broad-spectrum antibiotic of the fluoroquinolone class . It is used to treat a number of bacterial infections including acute bacterial sinusitis, pneumonia, urinary tract infections, chronic prostatitis, and some types of gastroenteritis . Levofloxacin is also used to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

Levofloxacin was synthesized from ethyl (2,3,4,5-tetrafluorobenzoyl) acetate under microwave irradiation by N,N-dimethylformamide dimethylacetal condensation, S- (+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation . A study also reported the synthesis of a thionated form of levofloxacin, which showed promising antibacterial activity .


Molecular Structure Analysis

Levofloxacin has a molecular formula of C18H20FN3O4 and an average mass of 361.367 Da . The polymorphism of levofloxacin has been studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Chemical Reactions Analysis

While there is limited information available on the chemical reactions of Levofloxacin, it’s known that it can form solid hydrates under ambient conditions and degrades due to lighting . This can change its solid properties and dose.


Physical And Chemical Properties Analysis

Levofloxacin has a molar mass of 361.37 g/mol . The polymorphism of levofloxacin was intensively studied, and the landscape of polymorphs is not fully understood .

Scientific Research Applications

Antibacterial Activity

Levofloxacin, a potent fluoroquinolone antibacterial agent, demonstrates significant activity against a variety of aerobic Gram-positive and Gram-negative organisms. It's particularly effective for treating infections in the upper and lower respiratory tract, genitourinary system, and skin and soft tissues. Its potency, often twice that of its isomer ofloxacin, and broad spectrum of activity make it a valuable drug in clinical applications (Davis & Bryson, 1994).

Veterinary Medicine

In veterinary medicine, levofloxacin is used, albeit with limitations. It's banned for veterinary use in the EU and used extralabel only in companion animals in the USA. Studies in animals have focused on pharmacokinetics, tissue drug depletion, efficacy, and susceptibility of animal microbial isolates to levofloxacin (Sitovs, Sartini, & Giorgi, 2021).

Electrochemical Mineralization

Research has explored the electrochemical degradation of levofloxacin in natural waters. The electro-Fenton-pyrite process has shown promising results in the almost total mineralization of levofloxacin, making it a potential method for the removal of this drug from water bodies (Barhoumi et al., 2015).

Pharmacodynamics

Levofloxacin's pharmacodynamic relationships have been studied in the context of chronic bronchitis. The relationship between its serum and sputum concentrations and bacterial eradication in patients provides valuable insights for clinical treatments (Cazzola et al., 2005).

Toxicological Studies

Levofloxacin's interaction with biomolecules and its toxic effects have been examined. Studies using Fourier transform infrared spectroscopy have shown alterations in lipids and proteins in algal cells exposed to levofloxacin, providing insights into its ecological impact and toxicological properties (Xiong et al., 2020).

Stability Assessment

Research assessing the stability of levofloxacin in different suspension vehicles has been conducted to address the lack of commercial liquid formulations, particularly for pediatric use (Tardif et al., 2020).

Influence on Antioxidant Defense Systems

Studies have investigated the effects of different doses of levofloxacin on antioxidant defense systems in rats, revealing its impact on hepatic and renal functions. This provides crucial information regarding the safety and toxicological profile of levofloxacin in different dosages (Olayinka, Ore, & Solomon Ola, 2015).

Safety And Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It may cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-JTQLQIEISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
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Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
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Molecular Formula

C18H20FN3O4
Source PubChem
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DSSTOX Substance ID

DTXSID0041060
Record name Levofloxacin
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Molecular Weight

361.4 g/mol
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Physical Description

Solid
Record name Levofloxacin
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Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water
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Mechanism of Action

Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. Both targets are type II topoisomerases, but have unique functions within the bacterial cell. DNA gyrase is an enzyme found only in bacteria that introduces negative supercoils into DNA during replication - this helps to relieve torsional strain caused by the introduction of positive supercoils during replication, and these negative supercoils are essential for chromosome condensation and the promotion of transcription initiation. It is comprised of four subunits (two A subunits and two B subunits) of which the A subunits appear to be the target of fluoroquinolone antibiotics. Bacterial topoisomerase IV, in addition to contributing to the relaxation of positive supercoils, is essential at the terminal stages of DNA replication and functions to “unlink” newly replicated chromosomes to allow for the completion of cell division. Inhibition of these enzymes by levofloxacin likely occurs via complexation with the topoisomerase enzymes. The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death., Levofloxacin is the L-isomer of the racemate, ofloxacin, a quinolone antimicrobial agent. The antibacterial activity of ofloxacin resides primarily in the L-isomer. The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
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Product Name

Levofloxacin

Color/Form

Light yellowish -white to yellow-white crystal or crystalline powder, Needles from ethanol + ethyl ether

CAS RN

100986-85-4
Record name Levofloxacin
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Melting Point

225-227C, 225-227 °C (decomposes)
Record name Levofloxacin
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Record name Levofloxacin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173,000
Citations
SM Wimer, L Schoonover, MW Garrison - Clinical therapeutics, 1998 - Elsevier
… levofloxacin, a fluoroquinolone antibiotic. Particular emphasis is placed on the clinical efficacy of levofloxacin … Compared with ciprofloxacin and the earlier quinolone agents, levofloxacin …
Number of citations: 139 www.sciencedirect.com
SR Norrby - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
… the antibacterial activity of levofloxacin is between 8 and … levofloxacin, its pharmacokinetics and pharmacodynamics as well as its clinical efficacy and safety. It also positions levofloxacin …
Number of citations: 53 www.tandfonline.com
R Davis, HM Bryson - Drugs, 1994 - Springer
… receiving concomitant levofloxacin. Coadministration with antacids or with other drugs containing divalent or trivalent cations reduces levofloxacin absorption. Thus, levofloxacin has …
Number of citations: 605 link.springer.com
SL Preston, GL Drusano, AL Berman, CL Fowler… - Jama, 1998 - jamanetwork.com
… between plasma levels of levofloxacin and successful clinical and/… MIC of the pathogen to levofloxacin determined. These patients … Levofloxacin generated clinical and microbiological …
Number of citations: 748 jamanetwork.com
G Bucaneve, A Micozzi, F Menichetti… - … England Journal of …, 2005 - Mass Medical Soc
Background The prophylactic use of fluoroquinolones in patients with cancer and neutropenia is controversial and is not a recommended intervention. Methods We randomly assigned …
Number of citations: 691 www.nejm.org
M Hurst, HM Lamb, LJ Scott, DP Figgitt - Drugs, 2002 - Springer
… Levofloxacin is the L-form of the fluoroquinolone antibacterial agent, ofloxacin. In in vitro studies, levofloxacin … with intravenous and/or oral levofloxacin proved an effective therapy for …
Number of citations: 168 link.springer.com
VR Anderson, CM Perry - Drugs, 2008 - Springer
… The broad spectrum antibacterial profile of levofloxacin means that … although levofloxacin can be used in combination therapy when necessary. The high-dose, short-course levofloxacin …
Number of citations: 230 link.springer.com
HH Liu - Drug Safety, 2010 - Springer
… This review focuses on the safety and tolerability of levofloxacin, a third-generation … as keywords the drug names levofloxacin and concurrently marketed fluoroquinolones combined …
Number of citations: 207 link.springer.com
DS North, DN Fish, JJ Redington - … : The Journal of Human …, 1998 - Wiley Online Library
… Levofloxacin had impressive efficacy in clinical … levofloxacin; however, coadministration with antacids or with other agents containing divalent or trivalent cations reduces levofloxacin …
C Carbon - Chemotherapy, 2001 - karger.com
… (ADRs) associated with levofloxacin. However, the ADR rate for levofloxacin is still one of the … Ofloxacin and levofloxacin have a very low phototoxic potential, whereas this is a problem …
Number of citations: 197 karger.com

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